5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile
Description
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Properties
IUPAC Name |
5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O/c15-13(16,17)8-2-1-3-10(4-8)23-12-5-9(14(18,19)20)7-22-11(12)6-21/h1-5,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQKDVNWZWJTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile (CAS: 338759-13-0) is a compound characterized by the presence of trifluoromethyl groups, which are known to enhance biological activity through various mechanisms. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activities.
Chemical Structure and Properties
The molecular formula of 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile is C14H6F6N2O, with a molar mass of 332.2 g/mol. The trifluoromethyl groups (-CF₃) attached to the pyridine ring significantly influence the compound's chemical behavior, enhancing its lipophilicity and potentially its interaction with biological targets .
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial activities. For instance, studies have shown that similar trifluoromethylated pyridines possess significant antibacterial properties against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
Anticancer Activity
5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile has been investigated for its potential anticancer properties. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation through cell cycle arrest mechanisms. For example, a study reported that compounds with similar structures showed IC50 values in the micromolar range against breast cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In a comparative study using carrageenan-induced paw edema in rats, it was found that related compounds exhibited significant anti-inflammatory effects (47-76% inhibition compared to indomethacin). This suggests potential utility in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A series of tests on 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
- Cancer Cell Line Studies : In a study examining the efficacy of various trifluoromethylated compounds, 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity.
Research Findings Summary Table
Scientific Research Applications
Agrochemical Applications
The compound is part of a broader class of trifluoromethylpyridines, which have been extensively utilized in the agrochemical industry. The unique properties imparted by the trifluoromethyl group enhance the biological activity of these compounds, making them effective in pest control.
- Crop Protection : Trifluoromethylpyridine derivatives, including the target compound, are instrumental in developing herbicides and insecticides. Fluazifop-butyl was one of the first derivatives introduced, leading to over 20 agrochemicals with ISO common names derived from trifluoromethylpyridines .
- Mechanism of Action : The efficacy of these compounds often stems from their ability to disrupt metabolic processes in pests, leading to increased crop yields and reduced agricultural losses. For instance, the biological activity is attributed to the unique physicochemical properties of fluorine and the pyridine structure .
Pharmaceutical Applications
In addition to agrochemical uses, 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile has shown potential in pharmaceutical applications.
- Anticancer Activity : Recent studies have explored its role as an Aurora B kinase inhibitor, a target for cancer therapy. The compound's structure allows it to interact effectively with biological targets involved in tumorigenesis . In vitro studies have demonstrated its efficacy against various cancer cell lines, including hepatoblastoma .
- Drug Development : The compound serves as a scaffold for synthesizing novel drugs. Its derivatives are being investigated for their potential use in treating conditions like hepatocellular carcinoma, leveraging their ability to inhibit key proteins involved in cancer progression .
Synthesis and Characterization
The synthesis of 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile typically involves multi-step organic reactions:
- Synthesis Pathways : Various synthetic routes have been reported, including chlorination followed by fluorination processes that yield high-purity products. For example, starting from 2-chloro-5-methylpyridine can lead to the desired trifluoromethyl derivative through controlled fluorination processes .
- Characterization Techniques : Characterization of synthesized compounds is often performed using NMR spectroscopy and X-ray crystallography to confirm structural integrity and purity .
Case Studies
Several case studies highlight the effectiveness and versatility of trifluoromethylpyridines:
- Case Study 1 : A study on a derivative showed significant inhibition of Aurora B kinase activity, suggesting potential as a therapeutic agent for cancer treatment. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
- Case Study 2 : In agricultural trials, formulations containing trifluoromethylpyridine derivatives exhibited enhanced pest resistance compared to traditional chemicals, resulting in improved crop health and yield metrics over multiple growing seasons .
Chemical Reactions Analysis
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitutions, influenced by electron-deficient aromatic systems. Key examples include:
Halogenation
The pyridine ring undergoes regioselective halogenation under controlled conditions. For example, chlorination with POCl₃ at 75–80°C introduces chlorine at the 4-position of related pyridine derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Chlorination | POCl₃, reflux (3 h) | 4-Chloro derivative | 85–92% |
Nucleophilic Aromatic Substitution (NAS)
The carbonitrile group facilitates NAS at the pyridine’s 2-position. For instance, cyanide displacement by amines occurs under basic conditions :
Cross-Coupling Reactions
The compound serves as a substrate for transition metal-catalyzed couplings, enabling C–C bond formation:
Suzuki–Miyaura Coupling
When halogenated (e.g., 4-chloro derivative), it reacts with aryl boronic acids using PdCl₂(PPh₃)₂ in dioxane/water (90°C, 1 h) :
| Substrate | Boronic Acid | Catalyst | Product (4-Arylated) | Yield |
|---|---|---|---|---|
| 4-Chloro derivative | 4-Methoxyphenyl | PdCl₂(PPh₃)₂ | 4-(4-Methoxyphenyl) | 78–85% |
Oxidation and Reduction
Oxidation
The pyridine ring resists oxidation, but side-chain modifications occur:
-
Nitrile to Carboxylic Acid : Hydrolysis with H₂O/H₂SO₄ yields pyridine-2-carboxylic acid derivatives .
Reduction
Selective reduction of the nitrile group using LiAlH₄ produces primary amines :
Functional Group Transformations
Cyanide Reactivity
The carbonitrile group undergoes:
-
Hydrolysis : To amides (partial hydrolysis) or carboxylic acids (full hydrolysis) .
-
Cyclization : With hydrazines to form tetrazole rings under acidic conditions .
Phenoxy Group Cleavage
Strong acids (e.g., HBr/AcOH) cleave the ether bond, yielding phenolic intermediates .
Mechanistic Insights
-
Electron Deficiency : Trifluoromethyl groups deactivate the pyridine ring, directing electrophiles to the 4-position (para to nitrogen) .
-
Steric Effects : Bulky 3-(trifluoromethyl)phenoxy groups hinder substitutions at adjacent positions .
Comparative Reactivity
The compound’s reactivity diverges from simpler pyridines due to its substituents:
Industrial and Pharmacological Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
